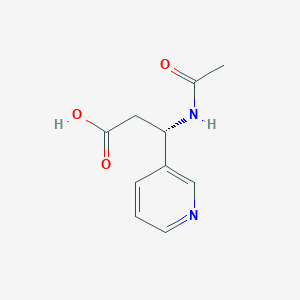

acetyl-3(S)-pyridin-3-yl-beta-alanine

説明

Acetyl-3(S)-pyridin-3-yl-beta-alanine is a synthetic or semi-synthetic compound featuring a beta-alanine backbone modified with a pyridin-3-yl group at the 3(S)-position and an acetyl moiety. This structure combines a non-proteinogenic amino acid (beta-alanine) with a pyridine ring, a heterocyclic aromatic system common in bioactive molecules.

特性

分子式 |

C10H12N2O3 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC名 |

(3S)-3-acetamido-3-pyridin-3-ylpropanoic acid |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9(5-10(14)15)8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |

InChIキー |

XQZMKWNRWFUZLU-VIFPVBQESA-N |

異性体SMILES |

CC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1 |

正規SMILES |

CC(=O)NC(CC(=O)O)C1=CN=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Pyridine-Containing Derivatives

Pyridine derivatives are widely studied for their pharmacological and chemical properties. A key analog is N-(3-Hydroxypyridin-2-yl)acetamide (CAS 31354-48-0), which shares a pyridine ring and acetyl group but lacks the beta-alanine backbone.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Acetyl-3(S)-pyridin-3-yl-beta-alanine | Not provided | C₁₀H₁₂N₂O₃* | ~208.21 (calculated) | Beta-alanine chain, 3(S)-pyridin-3-yl, acetyl group |

| N-(3-Hydroxypyridin-2-yl)acetamide | 31354-48-0 | C₇H₈N₂O₂ | 152.15 | Acetamide linked to pyridine, no amino acid backbone |

*Inferred from IUPAC name.

This difference may affect solubility and receptor binding .

3(S)-Acetylated Hydroxyproline Analogs

Acetyl-3(S)Hyp-O-methyl ester (from collagen studies) shares the 3(S)-acetylated configuration. While hydroxyproline (Hyp) is a cyclic imino acid, the target compound’s beta-alanine backbone is linear.

| Property | Acetyl-3(S)-Pyridin-3-yl-beta-Alanine | Acetyl-3(S)Hyp-O-Methyl Ester |

|---|---|---|

| Backbone | Linear beta-alanine | Cyclic hydroxyproline |

| Conformation | Flexible | Favors down puckered ring* |

| Biological Context | Unknown | Collagen stability |

Acetylated Natural Products

Compounds like aesculiside D (a triterpenoid) and 4’-acetyl-3’-isobutyroyloxymarmesin (a coumarin) illustrate acetylation’s role in modifying bioactivity. However, their macrocyclic or polycyclic frameworks differ starkly from the target compound’s linear structure.

| Compound | Class | Acetylation Site | Reported Activity |

|---|---|---|---|

| Aesculiside D | Triterpenoid | C-21 | Cytotoxic (cell lines)* |

| 4’-Acetyl-3’-isobutyroyloxymarmesin | Coumarin | C-4’ | Cytotoxic (under study)* |

| Acetyl-3(S)-pyridin-3-yl-beta-alanine | Modified amino acid | Beta-alanine N-terminus | Unknown |

*Cytotoxicity data from plant extracts .

Acetylation in natural products often enhances lipophilicity and membrane permeability. The target compound’s acetylation may similarly influence its pharmacokinetics, but empirical data are lacking.

Research Findings and Gaps

- Structural Insights : The 3(S) configuration in acetylated compounds (e.g., hydroxyproline derivatives) is critical for stabilizing specific conformations, suggesting that the target compound’s stereochemistry could modulate its interactions .

- Synthetic Accessibility : Pyridine derivatives like N-(3-hydroxypyridin-2-yl)acetamide are commercially available, hinting at feasible synthetic routes for the target compound .

- Biological Potential: While acetylated natural products show cytotoxicity, the target compound’s bioactivity remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。